1-(3,5-Difluorophenyl)propan-1-ol
Overview
Description
1-(3,5-Difluorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H10F2O and a molecular weight of 172.17 . It is also known as 3,5-Difluoro-alpha-ethylbenzyl alcohol .
Molecular Structure Analysis
The molecular structure of 1-(3,5-Difluorophenyl)propan-1-ol consists of a propanol group attached to a 3,5-difluorophenyl group . The exact structure can be determined using spectroscopic techniques .Physical And Chemical Properties Analysis
1-(3,5-Difluorophenyl)propan-1-ol has a boiling point of 208.4ºC at 760 mmHg and a density of 1.183g/cm3 .Scientific Research Applications
Synthesis and Derivative Formation
- "1-(3,5-Difluorophenyl)propan-1-ol" and its derivatives are prominently used in the synthesis of various chemical compounds. For instance, the synthesis of new propanol derivatives analogous to fluconazole, an antifungal agent, involves the reaction of 2-(2,4-difluorophenyl)-2-[1-(1,2,4-triazolmethide)]oxiran with various heterocyclic systems (Heravi & Motamedi, 2004).
Solvent and Reactivity Studies
- The compound and its related structures are also investigated in solvent and reactivity studies. For example, the photoinduced reactivity of 1,5-Diphenylpenta-1,4-diyn-3-one (DPD) in propan-2-ol was studied to understand radical polymerizations, highlighting the importance of efficient hydrogen donors like propan-2-ol for such polymerizations (Rosspeintner et al., 2009).
Pharmaceutical Research
- In pharmaceutical research, various derivatives of "1-(3,5-Difluorophenyl)propan-1-ol" are synthesized and evaluated for their antifungal activities, with some showing significant activity against Candida spp. strains. For example, a series of 1-(benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols compounds were synthesized and evaluated for antifungal activities (Tang et al., 2013).
Catalysis
- Derivatives of "1-(3,5-Difluorophenyl)propan-1-ol" are used in the field of catalysis. For instance, nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, including 3,5-difluorophenyl derivatives, have been synthesized and tested as efficient catalysts in propene/CO copolymerization experiments (Meier et al., 2003).
properties
IUPAC Name |
1-(3,5-difluorophenyl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPFKMZEVVEIPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437882 | |
Record name | 1-(3,5-difluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)propan-1-ol | |
CAS RN |
575433-45-3, 878571-98-3 | |
Record name | 1-(3,5-difluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 878571-98-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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